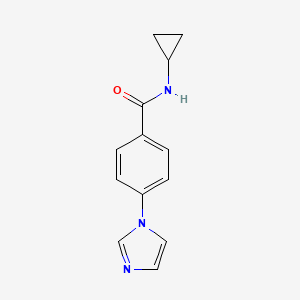![molecular formula C15H19N3O2 B7538134 4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one](/img/structure/B7538134.png)
4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one, also known as DQP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one acts as a partial agonist of dopamine and serotonin receptors, meaning that it activates these receptors to a lesser extent than their natural ligands. This mechanism of action allows 4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one to modulate the activity of these receptors in a selective and subtle manner, which may have therapeutic implications.
Biochemical and Physiological Effects:
4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular signaling pathways, and the alteration of gene expression. These effects are thought to underlie the therapeutic potential of 4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one in various diseases and disorders.
实验室实验的优点和局限性
One of the main advantages of using 4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one in lab experiments is its well-characterized pharmacology and mechanism of action. This allows researchers to study the effects of 4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one on specific receptors and signaling pathways with a high degree of precision. However, one limitation of using 4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one is its relatively low potency and efficacy compared to other drugs targeting dopamine and serotonin receptors. This may limit its utility in certain experimental settings.
未来方向
There are several future directions for research on 4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one, including the development of new drugs based on its scaffold, the optimization of its pharmacological properties, and the exploration of its therapeutic potential in various diseases and disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on neurotransmitter release, intracellular signaling, and gene expression. Overall, 4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one represents a promising compound for scientific research with potential applications in various fields.
合成方法
4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one is synthesized by reacting 3,4-dihydro-2H-quinoline with acetic anhydride and piperazine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the product.
科学研究应用
4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. In pharmacology, 4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one has been used as a reference compound for testing the activity of new drugs targeting dopamine and serotonin receptors. In medicinal chemistry, 4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one has been used as a scaffold for developing new drugs with improved pharmacological properties.
属性
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14-10-18(9-7-16-14)15(20)11-17-8-3-5-12-4-1-2-6-13(12)17/h1-2,4,6H,3,5,7-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWVBSYMJBIHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,4-difluorophenyl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7538067.png)
![N-[(2,4-difluorophenyl)methyl]-N-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-amine](/img/structure/B7538071.png)
![N-(4-fluorophenyl)-2-[[2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetyl]amino]acetamide](/img/structure/B7538075.png)


![N-[2-[(5-cyanopyridin-2-yl)amino]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B7538118.png)
![N-methyl-N-[2-(3-methylphenoxy)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7538126.png)


![1-Methyl-3-[2-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7538156.png)
![2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7538169.png)

